molecular formula C85H144N30O24S B566465 H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH CAS No. 101038-78-2

H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH

Cat. No.: B566465
CAS No.: 101038-78-2
M. Wt: 2002.333
InChI Key: KCWUYMXGXNOIHF-PTXRCVSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH is a peptide composed of 17 amino acids. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This specific peptide sequence includes amino acids such as cysteine, lysine, glutamine, leucine, aspartic acid, valine, tyrosine, arginine, alanine, threonine, and histidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Cleavage: Final removal of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can efficiently produce large quantities of peptides with high purity and yield. Additionally, liquid chromatography techniques are used to purify the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Mutagenesis reagents like oligonucleotides and polymerase chain reaction (PCR) are used for amino acid substitution.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Peptides like H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in the study of protein folding and structure.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to initiate signaling pathways.

    Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

    Ion Channels: Modulating the activity of ion channels to influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    H-Cys-Lys-Gln-Leu-Gln-Lys-Asp-Lys-Gln-Val-Tyr-Arg-Ala-Thr-His-Arg-OH: can be compared to other peptides with similar sequences but different amino acid compositions. Examples include:

Uniqueness

The uniqueness of This compound lies in its specific sequence, which determines its biological activity and potential applications. The presence of certain amino acids, such as cysteine, allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its functionality.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H144N30O24S/c1-42(2)35-58(110-75(130)55(25-28-63(91)119)106-71(126)50(15-7-10-30-86)102-69(124)49(89)40-140)77(132)108-54(24-27-62(90)118)74(129)103-52(17-9-12-32-88)73(128)111-61(38-65(121)122)80(135)104-51(16-8-11-31-87)72(127)107-56(26-29-64(92)120)76(131)114-66(43(3)4)81(136)112-59(36-46-20-22-48(117)23-21-46)78(133)105-53(18-13-33-98-84(93)94)70(125)101-44(5)68(123)115-67(45(6)116)82(137)113-60(37-47-39-97-41-100-47)79(134)109-57(83(138)139)19-14-34-99-85(95)96/h20-23,39,41-45,49-61,66-67,116-117,140H,7-19,24-38,40,86-89H2,1-6H3,(H2,90,118)(H2,91,119)(H2,92,120)(H,97,100)(H,101,125)(H,102,124)(H,103,129)(H,104,135)(H,105,133)(H,106,126)(H,107,127)(H,108,132)(H,109,134)(H,110,130)(H,111,128)(H,112,136)(H,113,137)(H,114,131)(H,115,123)(H,121,122)(H,138,139)(H4,93,94,98)(H4,95,96,99)/t44-,45+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWUYMXGXNOIHF-PTXRCVSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H144N30O24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2002.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.